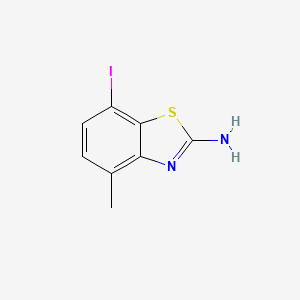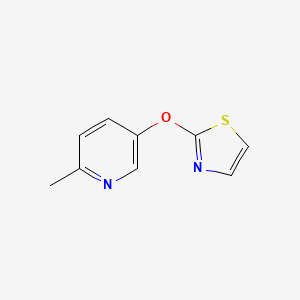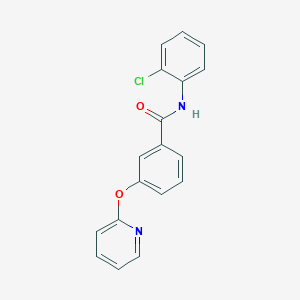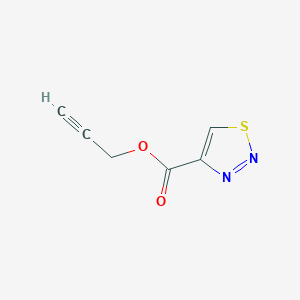
phenyl 2-oxo-2H-chromene-6-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-oxo-2H-chromene-6-sulfonate is a chemical compound that falls under the category of chromenes . Chromenes, specifically 2H-chromenes, are important oxygen heterocycles that are widely present in natural products, pharmaceutical agents, and biologically relevant molecules . They have also been extensively used in materials science and organic synthesis .
Synthesis Analysis
The synthesis of 2H-chromenes, including this compound, has been a topic of interest for many organic and pharmaceutical chemists . Two major synthetic strategies have been developed for these compounds . One involves benzopyran ring formation through cyclization reactions, and the other involves the late-stage functionalization of the parent 2H-chromenes .Chemical Reactions Analysis
The chemical reactions involving 2H-chromenes have been studied extensively . These reactions often involve cyclization reactions and late-stage functionalization of the parent 2H-chromenes .Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not provided in the retrieved papers. For detailed information, it would be best to refer to a reliable chemical database or the supplier’s product information.Mécanisme D'action
Target of Action
Phenyl 2-oxo-2H-chromene-6-sulfonate primarily targets α-amylase , α-glycosidase , and PPAR-γ . These targets play crucial roles in metabolic processes. α-amylase and α-glycosidase are enzymes involved in carbohydrate metabolism, breaking down complex sugars into simpler ones for absorption. PPAR-γ is a nuclear receptor that regulates genes involved in lipid and glucose metabolism .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits inhibitory effects on α-amylase and α-glycosidase, reducing the breakdown of complex carbohydrates and thus lowering blood sugar levels . Additionally, it shows potential PPAR-γ activity, indicating its role in enhancing insulin sensitivity and glucose metabolism .
Biochemical Pathways
The inhibition of α-amylase and α-glycosidase alters the carbohydrate metabolism pathway, slowing down the conversion of complex carbohydrates into simple sugars and reducing glucose absorption. This leads to a decrease in postprandial blood glucose levels . The activation of PPAR-γ influences lipid and glucose metabolism pathways, improving insulin sensitivity and glucose homeostasis .
Pharmacokinetics
The in silico ADMET prediction for this compound indicates an acceptable range of oral bioavailability and drug-likeness . This suggests that the compound can be absorbed well in the body, distributed to the site of action, and exert its therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in blood glucose levels due to reduced carbohydrate digestion and improved insulin sensitivity . This can potentially help manage blood glucose levels in diabetic patients.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl 2-oxo-2H-chromene-6-sulfonate has several advantages for use in laboratory experiments. It is easy to synthesize, inexpensive, and has a wide range of applications. It is also stable and can be stored for long periods of time. However, this compound also has some limitations. It is insoluble in water, which can make it difficult to use in some experiments. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for phenyl 2-oxo-2H-chromene-6-sulfonate research. It could be used to study the biochemical and physiological effects of drugs and other compounds, as well as to investigate the mechanism of action of compounds. Additionally, it could be used to study the structure-activity relationships of compounds and to develop new drugs. It could also be used to study the effects of this compound on the metabolism of lipids, proteins, and carbohydrates. Additionally, it could be used to study the effects of this compound on the immune system and to develop new drugs to treat immune-related diseases. Finally, this compound could be used in the development of new drugs to treat cancer, inflammation, and other diseases.
Méthodes De Synthèse
Phenyl 2-oxo-2H-chromene-6-sulfonate can be synthesized by a variety of methods, including the Friedel-Crafts alkylation of 2-hydroxybenzaldehyde with an alkyl halide in the presence of anhydrous aluminum chloride. This method is simple and cost-effective and yields high yields of this compound. Other methods, such as the reaction of 2-hydroxybenzaldehyde with an alkyl halide in the presence of a Lewis acid, can also be used to synthesize this compound.
Applications De Recherche Scientifique
Phenyl 2-oxo-2H-chromene-6-sulfonate is widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been used to study the biochemical and physiological effects of drugs and other compounds, as well as to investigate the mechanism of action of compounds. This compound has also been used to study the structure-activity relationships of compounds and to develop new drugs.
Safety and Hazards
The specific safety and hazard information for phenyl 2-oxo-2H-chromene-6-sulfonate is not provided in the retrieved papers. For safety and handling information, it would be best to refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Propriétés
IUPAC Name |
phenyl 2-oxochromene-6-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5S/c16-15-9-6-11-10-13(7-8-14(11)19-15)21(17,18)20-12-4-2-1-3-5-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNWXBMMTQFFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea](/img/structure/B6431918.png)

![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6431936.png)
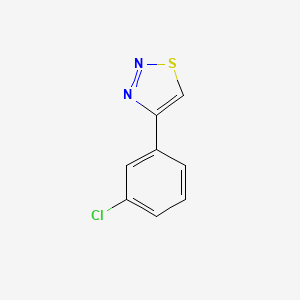
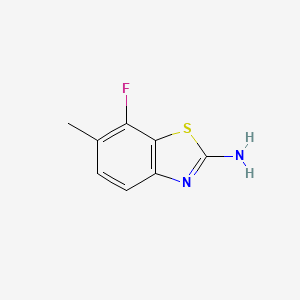
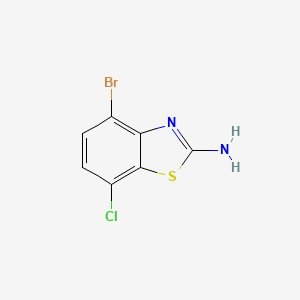
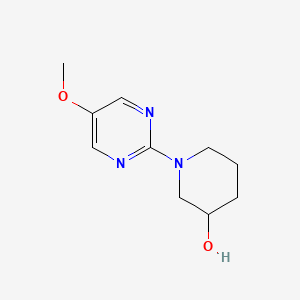


![1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6431996.png)
